1,8-Diiodoperfluorooctane is a symmetrical, fully fluorinated eight-carbon alkane capped with reactive iodine atoms at both termini. Unlike its shorter-chain counterparts, it is a stable solid at room temperature with a melting point of 73–77 °C and a boiling point of 222 °C at 760 mmHg[1]. In industrial and laboratory procurement, it is primarily sourced as a bidentate halogen bond donor for supramolecular self-assembly, a telechelic chain transfer agent in iodine transfer polymerization for fluoroelastomers, and a fluorous-phase processing additive. Its dual terminal iodines and highly hydrophobic C8 perfluorinated core provide distinct cross-linking and phase-separation capabilities that cannot be replicated by mono-iodinated analogs or non-fluorous cross-linkers [2].
Substituting 1,8-diiodoperfluorooctane with shorter diiodoperfluoroalkanes (such as 1,4-diiodoperfluorobutane or 1,6-diiodoperfluorohexane) fundamentally alters both handling protocols and downstream material properties. Shorter analogs are liquids or low-melting solids at room temperature (e.g., 1,4-diiodoperfluorobutane melts at -9 °C), introducing volatility and gravimetric dosing challenges during large-scale synthesis [1]. In polymerization workflows, replacing the C8 spacer with a C4 or C6 spacer alters the cross-link density and the flexibility of the resulting fluoroelastomer network [2]. Furthermore, substituting with mono-iodides (like perfluorooctyl iodide) completely eliminates the bidentate halogen bonding capacity required for chain extension, network formation, and the creation of highly ordered supramolecular architectures such as lamellae-within-cylinder structures [3].
1,8-Diiodoperfluorooctane presents a significant handling advantage in manufacturing environments due to its solid state at standard conditions (melting point 73–77 °C). In contrast, the widely used in-class comparator 1,4-diiodoperfluorobutane is a liquid (melting point -9 °C), and 1,6-diiodoperfluorohexane is a borderline low-melting solid/liquid (melting point 25–30 °C) [1]. This thermal stability eliminates the vapor pressure complications and light-sensitivity degradation rates typically associated with liquid perfluoroalkyl iodides.
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | 73–77 °C (Stable solid) |
| Comparator Or Baseline | 1,4-diiodoperfluorobutane (-9 °C, liquid) and 1,6-diiodoperfluorohexane (25–30 °C, liquid/solid) |
| Quantified Difference | 43 to 86 °C higher melting point than shorter-chain analogs |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Allows for precise gravimetric weighing and extended shelf-life stability without the need for specialized volatile liquid handling systems.
The dual terminal iodine atoms of 1,8-diiodoperfluorooctane provide exceptionally strong C-I···Cl(-) halogen-bonding interactions compared to mono-iodinated baselines. When evaluated on strong anion exchange (SAX) sorbents, 1,8-diiodoperfluorooctane achieved extraction recoveries exceeding 80% from a 5 ng/mL spiked sample, whereas perfluoroalkyl monoiodides exhibited drastically weaker adsorptivities [1].
| Evidence Dimension | Extraction recovery via SAX sorbent |
| Target Compound Data | >80% recovery |
| Comparator Or Baseline | Perfluoroalkyl monoiodides (weak/negligible recovery) |
| Quantified Difference | Significant quantitative retention advantage driven by bidentate vs monodentate interaction |
| Conditions | 100 mL sample spiked with 5 ng/mL analyte mixture extracted from n-hexane |
Proves the necessity of the diiodo structure for applications requiring strong, stable halogen-bonded networks or high-affinity fluorous phase separation.
1,8-Diiodoperfluorooctane acts as a highly specific structure-directing agent in block copolymers through halogen bonding. When complexed with poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP) at a 1:1 I/N atomic ratio, it drives the formation of a highly ordered lamellae-within-cylinder structure [1]. The specific C8 perfluorinated chain length provides the exact steric and fluorous-phase volume fraction required to stabilize this complex morphology, which is not reliably achieved with shorter (C4) chain lengths.
| Evidence Dimension | Supramolecular morphology formation |
| Target Compound Data | Lamellae-within-cylinder nanostructure (1:1 I/N ratio) |
| Comparator Or Baseline | Uncomplexed PS-b-P4VP or shorter diiodo-alkanes (disordered or simple lamellar structures) |
| Quantified Difference | Induction of hierarchical sub-10 nm periodicity |
| Conditions | Solvent evaporation from chloroform, room temperature |
Validates the compound as a critical procurement choice for advanced materials research requiring precise supramolecular nanolithography.
In the synthesis of perfluoroelastomers via iodine transfer polymerization, α,ω-diiodoperfluoroalkanes are used to introduce terminal cross-linking sites. 1,8-Diiodoperfluorooctane provides an 8-carbon perfluorinated spacer between the reactive iodine termini [1]. Compared to the 4-carbon spacer of 1,4-diiodoperfluorobutane, the C8 chain increases the distance between cross-link nodes in the final cured network, directly altering the glass transition temperature (Tg) and mechanical flexibility of the resulting high-performance rubber.
| Evidence Dimension | Perfluorinated spacer length in cross-linked networks |
| Target Compound Data | 8-carbon spacer (C8F16) |
| Comparator Or Baseline | 1,4-diiodoperfluorobutane (4-carbon spacer, C4F8) |
| Quantified Difference | 100% increase in spacer chain length |
| Conditions | Emulsion polymerization under pressure (0.5 to 5.0 MPa, 30 to 100 °C) |
Allows polymer chemists to procure a specific chain-transfer agent to engineer the desired mechanical flexibility and thermal properties of fluoroelastomers.
Directly utilizing its role as an iodine transfer agent, this compound is procured for synthesizing high-performance perfluoroelastomers where a longer C8 flexible spacer is required to tune the cross-link density and low-temperature flexibility of the final rubber[1].
Leveraging its strong bidentate halogen bonding and specific fluorous volume, it is an effective additive for directing the self-assembly of block copolymers (like PS-b-P4VP) into complex hierarchical structures such as lamellae-within-cylinders for membrane and lithography applications[2].
Based on its >80% recovery rates on SAX sorbents, it is utilized as a model compound or bridging ligand in analytical workflows designed to isolate or separate perfluorinated compounds via strong C-I···Cl(-) halogen bonding [3].
Procured as a fluorous-phase processing additive to improve micro-phase separation between polymer donors and perfluoroalkyl-substituted conjugated polymer acceptors, enhancing charge generation in all-polymer solar cells [4].
Irritant